Gal-xyl-ser

Description

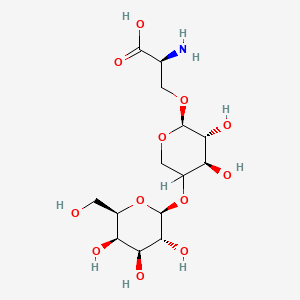

Structure

2D Structure

3D Structure

Properties

CAS No. |

67412-79-7 |

|---|---|

Molecular Formula |

C14H25NO12 |

Molecular Weight |

399.35 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(2R,3R,4R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C14H25NO12/c15-4(12(22)23)2-24-13-10(20)8(18)6(3-25-13)27-14-11(21)9(19)7(17)5(1-16)26-14/h4-11,13-14,16-21H,1-3,15H2,(H,22,23)/t4-,5+,6?,7-,8-,9-,10+,11+,13+,14-/m0/s1 |

InChI Key |

WXDKIEQFULDJDL-YNKJQRNTSA-N |

SMILES |

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1C([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)N)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

eta-D-Gal(6S)-(1-4)beta-D-Xyl(ZP)-Ser Gal-Xyl-Ser O-beta-galactopyranosyl-(1-4)-O-beta-xylopyranosyl-(1-0)-serine |

Origin of Product |

United States |

Biosynthesis and Enzymology of the Glca Gal Gal Xyl Ser Linkage Region

Initiation of O-Glycosylation: Xylosylation of Serine Residues in Core Proteins

The initial and rate-limiting step in the biosynthesis of the GAG linkage region is the transfer of a xylose (Xyl) residue from the donor substrate UDP-xylose to the hydroxyl group of a specific serine (Ser) residue within the proteoglycan core protein. openbiochemistryjournal.comnih.govmdpi.com This O-glycosylation event marks the commencement of GAG chain assembly. nih.gov

Role of Xylosyltransferases (XYLT1 and XYLT2) and Substrate Recognition

This pivotal first step is catalyzed by the enzyme xylosyltransferase (XT). mdpi.com In vertebrates, two isoforms of this enzyme, xylosyltransferase I (XYLT1) and xylosyltransferase II (XYLT2), have been identified. nih.govwikipedia.org Both are classified as type II transmembrane glycoproteins and belong to a family of glycosyltransferases. wikipedia.org These enzymes transfer xylose from UDP-xylose to initiate the biosynthesis of several types of GAGs, including chondroitin (B13769445) sulfate (B86663), heparan sulfate, heparin, and dermatan sulfate. wikipedia.orguniprot.org

While a single, definitive consensus sequence for GAG chain initiation has not been fully defined, studies indicate that the serine attachment sites are often flanked by glycine (B1666218) residues. openbiochemistryjournal.com The crystal structures of human XT1 have provided detailed insights into the catalytic mechanism and the molecular basis for the selection of these GAG attachment sites. nih.gov The enzyme recognizes specific acceptor peptides derived from proteoglycan core proteins, ensuring the precise initiation of GAG synthesis. nih.gov

| Enzyme | Gene | Function | Substrate(s) |

|---|---|---|---|

| Xylosyltransferase 1 (XT-I) | XYLT1 | Initiates GAG chain synthesis by transferring xylose to serine residues. nih.govuniprot.org | UDP-xylose, Proteoglycan core protein |

| Xylosyltransferase 2 (XT-II) | XYLT2 | Initiates GAG chain synthesis by transferring xylose to serine residues. wikipedia.org | UDP-xylose, Proteoglycan core protein |

| β4Galactosyltransferase 7 (β4GalT7) | B4GALT7 | Adds the first galactose residue to the xylose-serine. glycoforum.gr.jpnih.gov | UDP-galactose, Xyl-Ser |

| β3Galactosyltransferase 6 (β3GalT6) | B3GALT6 | Adds the second galactose residue to the growing chain. glycoforum.gr.jpnih.gov | UDP-galactose, Gal-Xyl-Ser |

| β3Glucuronyltransferase I (GlcAT-I) | B3GAT3 | Completes the tetrasaccharide linker by adding glucuronic acid. glycoforum.gr.jpnih.gov | UDP-glucuronic acid, Gal-Gal-Xyl-Ser |

Cellular Compartmentation of Xylosylation (Endoplasmic Reticulum and Golgi)

The process of proteoglycan biosynthesis occurs as the core protein transits through the secretory pathway, specifically the endoplasmic reticulum (ER) and the Golgi apparatus. mdpi.com Early studies utilizing subcellular fractionation and electron microscopic autoradiography in chondrocytes suggested that xylosylation, the initial step, begins in a late ER compartment and continues into the Golgi complex, possibly in the cis-Golgi cisternae. nih.gov More recent evidence confirms that xylosyltransferases are localized and function within the cis-Golgi. nih.gov The synthesis of the UDP-xylose donor substrate itself can occur in the lumen of the ER and/or Golgi, catalyzed by UDP-xylose synthase. nih.gov This compartmentalization ensures the efficient and orderly assembly of the GAG linkage region on newly synthesized proteoglycan core proteins. nih.gov

Sequential Addition of Galactose Residues

Following the initial xylosylation of the core protein, the linkage region is elongated by the sequential addition of two galactose (Gal) residues. glycoforum.gr.jpopenbiochemistryjournal.comnih.gov This process involves two distinct galactosyltransferases, each responsible for adding a specific galactose molecule. nih.gov

Function of β4Galactosyltransferase 7 (B4GALT7) in First Galactose Addition

The second step in the assembly of the tetrasaccharide linker is the transfer of a galactose residue from UDP-galactose to the newly attached xylose. glycoforum.gr.jp This reaction is catalyzed by xylosylprotein beta-1,4-galactosyltransferase 7, also known as galactosyltransferase I (GalT-I), which is encoded by the B4GALT7 gene. nih.govwikipedia.org This enzyme is a type II membrane-bound glycoprotein (B1211001) located in the Golgi apparatus. wikipedia.orgnih.gov It specifically creates a β1-4 linkage between galactose and xylose, forming the disaccharide Galβ1-4Xyl-Ser. glycoforum.gr.jpnih.gov The activity of B4GALT7 is a key step in the synthesis of both heparan sulfate and chondroitin/dermatan sulfate GAG chains. researchgate.net Mutations in the B4GALT7 gene can lead to defective GAG synthesis, resulting in disorders such as the spondylodysplastic type of Ehlers-Danlos syndrome. wikipedia.orgnih.gov

Function of β3Galactosyltransferase 6 (B3GALT6) in Second Galactose Addition

The third step involves the addition of a second galactose residue, this time in a β1-3 linkage to the first galactose. glycoforum.gr.jpnih.gov This reaction is catalyzed by galactosyltransferase II (GalT-II), encoded by the B3GALT6 gene. nih.govnih.gov This enzyme, β3Galactosyltransferase 6, is a member of the beta-1,3-galactosyltransferase family and is localized to the medial Golgi. nih.govgenecards.org It specifically transfers galactose from UDP-galactose to the Galβ1-4Xyl-Ser acceptor, forming the trisaccharide structure Galβ1-3Galβ1-4Xyl-Ser. nih.govuniprot.org B3GALT6 shows a preference for the galactose-beta-1,4-xylose substrate found in the GAG linker region and requires manganese as a cofactor. uniprot.orgreactome.org Loss-of-function mutations in B3GALT6 severely impair GAG synthesis, affecting the formation of both chondroitin/dermatan sulfate and heparan sulfate chains, and are associated with a spectrum of skeletal and connective tissue disorders. nih.govnih.gov

Completion of the Linkage Region Tetrasaccharide with Glucuronic Acid

The final step in the formation of the common GAG-protein linkage region is the addition of a glucuronic acid (GlcA) residue to the second galactose of the trisaccharide chain. glycoforum.gr.jpopenbiochemistryjournal.com This completes the tetrasaccharide structure GlcAβ1-3Galβ1-3Galβ1-4Xyl-Ser. glycoforum.gr.jpnih.gov This reaction is catalyzed by β-1,3-glucuronyltransferase I (GlcAT-I), which is encoded by the B3GAT3 gene. nih.govnih.gov GlcAT-I transfers GlcA from the sugar donor UDP-glucuronic acid to the Galβ1-3Galβ1-4Xyl-Ser acceptor. glycoforum.gr.jp The formation of this complete tetrasaccharide is a prerequisite for the subsequent polymerization of the repeating disaccharide units that constitute the heparan sulfate or chondroitin sulfate chains. glycoforum.gr.jpnih.gov The addition of the next sugar, either N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc), determines whether a heparan/heparin sulfate or a chondroitin/dermatan sulfate chain will be synthesized, respectively. glycoforum.gr.jpnih.gov

| Step | Enzyme | Reaction Catalyzed | Cellular Location | Resulting Structure |

|---|---|---|---|---|

| 1 | Xylosyltransferases (XYLT1, XYLT2) | Transfer of Xylose to Serine | Endoplasmic Reticulum / Golgi nih.gov | Xyl-Ser |

| 2 | β4Galactosyltransferase 7 (B4GALT7) | Addition of first Galactose | Golgi Apparatus wikipedia.orgnih.gov | This compound |

| 3 | β3Galactosyltransferase 6 (B3GALT6) | Addition of second Galactose | Medial Golgi nih.gov | Gal-Gal-Xyl-Ser |

| 4 | β3Glucuronyltransferase I (B3GAT3) | Addition of Glucuronic Acid | Golgi Apparatus | GlcA-Gal-Gal-Xyl-Ser |

Role of Glucuronyltransferase I (GlcAT-I or B3GAT3)

Glucuronyltransferase I (GlcAT-I), also known as B3GAT3, is a critical enzyme in the biosynthesis of the glycosaminoglycan (GAG) linkage region. nih.govgenecards.org It functions as a type II transmembrane protein primarily localized in the Golgi apparatus. nih.govnih.gov The primary role of GlcAT-I is to catalyze the final step in the formation of the common tetrasaccharide linker, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, which connects GAG chains like heparan sulfate and chondroitin sulfate to a core protein. nih.govgenecards.orgnih.gov

Specifically, GlcAT-I transfers a glucuronic acid (GlcA) moiety from the donor substrate, uridine (B1682114) diphosphate-glucuronic acid (UDP-GlcUA), to the non-reducing end of the trisaccharide intermediate, Galβ1-3Galβ1-4Xyl-Ser. genecards.orgbris.ac.uk This reaction completes the synthesis of the linkage region, a prerequisite for the subsequent polymerization of the repeating disaccharide units that form the GAG chain. nih.govopenbiochemistryjournal.com The enzyme exhibits strict substrate specificity, preferentially acting on the Galβ1-3Galβ1-4Xyl structure and showing negligible activity towards other galactoside substrates. nih.govgenecards.org The completion of this tetrasaccharide by GlcAT-I is a pivotal control point, as it precedes the commitment to either chondroitin sulfate or heparan sulfate synthesis. nih.govresearchgate.net

Table 1: Key Properties of Glucuronyltransferase I (GlcAT-I)

| Feature | Description | References |

|---|---|---|

| Enzyme Name | Glucuronyltransferase I (GlcAT-I) | nih.govnih.gov |

| Gene Name | B3GAT3 | genecards.org |

| Protein Type | Type II transmembrane protein | nih.gov |

| Location | Golgi apparatus | nih.govbris.ac.uk |

| Function | Catalyzes the transfer of Glucuronic Acid (GlcA) to the linkage trisaccharide. | genecards.orgbris.ac.uk |

| Substrate Donor | UDP-glucuronic acid (UDP-GlcUA) | genecards.org |

| Substrate Acceptor | Galβ1-3Galβ1-4Xyl-O-Ser | nih.gov |

| Product | GlcAβ1-3Galβ1-3Galβ1-4Xyl-O-Ser | nih.gov |

| Significance | Completes the common GAG-protein linkage region, essential for GAG chain elongation. | openbiochemistryjournal.com |

Regulation of Linkage Region Biosynthesis

The biosynthesis of the GAG linkage region is a highly regulated process, ensuring the correct assembly and subsequent elongation of GAG chains. This regulation occurs at multiple levels, involving enzymatic modifications, substrate availability, and the organization of the biosynthetic machinery.

Transient Phosphorylation of Xylose by FAM20B and Dephosphorylation by PXYLP1

A key regulatory mechanism in the synthesis of the linkage region is the transient phosphorylation of the xylose residue. nih.govnih.govmdpi.com This process is controlled by the interplay of a specific kinase, FAM20B, and a phosphatase, PXYLP1. nih.govresearchgate.net

FAM20B is a secretory pathway kinase that specifically phosphorylates the C2 hydroxyl group of the xylose residue within the GAG-protein linkage region. nih.govnih.govresearchgate.net This phosphorylation event is not constitutive but occurs at a specific stage of linker synthesis, with studies showing that the phosphorylation peaks at the trisaccharide stage (Gal-Gal-Xyl). mdpi.com The addition of this phosphate (B84403) group is a critical step that enhances the formation of the linkage region. nih.gov

Following the completion of the tetrasaccharide by GlcAT-I, the phosphate group is removed by a specific phosphatase known as PXYLP1 (phosphoxylose phosphatase). nih.govnih.gov PXYLP1, which is localized in the Golgi, efficiently dephosphorylates the trisaccharide Galβ1–3Galβ1–4Xyl(2-O-phosphate) but not the completed, phosphorylated tetrasaccharide. nih.govnih.gov This rapid dephosphorylation is crucial, as the presence of the phosphate on the completed linker can inhibit the subsequent polymerization of GAG chains. nih.govnih.gov This dynamic cycle of phosphorylation and dephosphorylation acts as a molecular switch, controlling the number and maturation of GAG chains. nih.govmdpi.com

Influence of Xylose Phosphorylation on GAG Chain Elongation

The phosphorylation of xylose by FAM20B functions as a critical checkpoint and a potent stimulator for the elongation of the linkage region, which is a prerequisite for GAG chain polymerization. mdpi.comnih.gov The primary mechanism for this stimulation is the dramatic increase in the activity of Galactosyltransferase II (GalT-II or B3GALT6), the enzyme responsible for adding the second galactose residue to the growing linker. nih.govpnas.orgresearchgate.net

In the absence of xylose phosphorylation, such as in cells with FAM20B knockout, the activity of GalT-II is severely impaired. nih.govpnas.org This leads to the premature termination of linkage region synthesis, resulting in truncated sugar stubs that cannot be elongated into mature GAG chains. nih.govpnas.orgresearchgate.net Essentially, xylose phosphorylation acts as a quality control step, ensuring that the linker synthesis proceeds efficiently to the tetrasaccharide stage. mdpi.comnih.gov Once the tetrasaccharide is formed and subsequently dephosphorylated, it becomes a suitable substrate for the enzymes that initiate the polymerization of the specific GAG chain, be it heparan sulfate or chondroitin sulfate. nih.govmdpi.com Therefore, this transient modification is not believed to determine the type of GAG chain but rather whether a GAG chain will be polymerized at all. mdpi.com

Role of Core Protein Serine Context and Consensus Sequences

The initiation of GAG chain synthesis is not random but occurs on specific serine (Ser) residues within the core protein. The amino acid sequence surrounding these serine residues plays a crucial role in directing the initial attachment of xylose by xylosyltransferase. While a single, universal consensus sequence has not been definitively established, studies have identified common features. openbiochemistryjournal.comnih.gov

A frequently observed motif for GAGylation is a Ser-Gly dipeptide, often preceded by an acidic amino acid. nih.govuchicago.edu The presence of acidic residues and a nearby cluster of hydrophobic amino acids in the vicinity of the Ser-Gly/Ala sites appears to be particularly important for the formation of heparan sulfate chains. nih.gov These sequences are thought to create a specific conformation that is recognized by xylosyltransferase, the enzyme that catalyzes the first step of linkage region synthesis. uchicago.edu The structure and context of the core protein, therefore, provide the initial template that determines which serine residues will be modified and ultimately bear a GAG chain. nih.gov

Impact of UDP-Sugar Availability and Nucleotide-Sugar Transporters

The biosynthesis of the GAG linkage region, occurring in the endoplasmic reticulum and Golgi apparatus, is highly dependent on a steady supply of activated sugar donors, known as UDP-sugars. biologists.comnih.gov These include UDP-Xylose, UDP-Galactose, and UDP-Glucuronic Acid. The cellular availability of these precursors can directly influence the rate and extent of GAG synthesis. physiology.orgnih.gov

Structural and Conformational Dynamics of the Gal Xyl Ser Linkage Region

Glycosidic Linkage Conformations and Flexibility

The glycosidic linkages within the Gal-Xyl-Ser region, specifically the β(1→3) linkage between galactose and galactose, and the β(1→4) linkage between galactose and xylose, exhibit specific conformational preferences. These preferences are defined by the rotational freedom around the glycosidic bonds, quantified by torsion angles known as phi (Φ) and psi (ψ) nih.govacs.orgmdpi.comacs.orgnih.gov. Studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling have provided insights into these conformations.

Table 1: Glycosidic Linkage Conformations in the this compound Region

| Linkage Type | Torsion Angles (Φ, ψ) (Approximate Centers) | Reference(s) |

| Galβ(1→3)Gal | (−60°, −120°) | nih.govacs.org |

| Galβ(1→4)Xyl | (−60°, +120°) | nih.govacs.org |

Puckering Dynamics of Monosaccharide Rings (Galactose and Xylose)

The monosaccharide rings of galactose and xylose within the linkage region primarily adopt chair conformations, which are the most energetically stable for six-membered rings. The specific chair conformation is described using Cremer-Pople parameters (θ, φ), which quantify the degree of puckering mdpi.comacs.org.

Table 2: Monosaccharide Ring Puckering in the this compound Region

| Monosaccharide | Predominant Conformer | Population (%) | Minor Conformer | Population (%) | Reference(s) |

| Galactose | 4C1 | >99 | - | - | nih.govacs.org |

| Xylose | 4C1 | 70 | 1C4 | 26 | nih.govacs.org |

Molecular Dynamics and Computational Approaches to Linkage Region Structure

Experimental techniques like NMR spectroscopy are often used in conjunction with MD simulations to validate computational findings, providing a robust understanding of the linkage region's behavior nih.govnih.gov. Furthermore, advanced computational algorithms have been developed to construct atomic-resolution models of GAGs of varying lengths by extrapolating conformational parameters derived from MD simulations of shorter GAG fragments mdpi.comnih.govresearchgate.net. These approaches enable the study of GAG structures that are too large to be directly simulated for extended periods.

Impact of Post-Synthetic Modifications (e.g., Xylose Phosphorylation) on Conformation

Post-synthetic modifications can significantly influence the functional role of the this compound linkage region. Notably, the xylose residue can undergo transient phosphorylation at the 2-O position by the enzyme Fam20B (xylosyl kinase) nih.govbiologists.comnih.govebi.ac.ukuniprot.orgfrontiersin.orgportlandpress.comacs.orgpnas.org. This phosphorylation event acts as a crucial molecular switch, stimulating the activity of galactosyltransferase II (GalT-II), which is responsible for adding the first galactose residue to initiate GAG chain elongation pnas.org.

Cells deficient in Fam20B or GalT-II exhibit truncated linkage regions and immature proteoglycans, highlighting the regulatory importance of xylose phosphorylation in GAG biosynthesis pnas.org. While the direct impact of this phosphorylation on specific dihedral angles or ring puckering of the this compound unit is not extensively detailed in the provided literature, its role as a regulatory switch implies a functional conformational change that governs subsequent enzymatic steps in GAG assembly nih.govacs.orgpnas.org. Sulfation of galactose residues within the linker region has also been reported for certain GAG types (DS/CS), though its specific conformational consequences on the this compound segment are not elaborated upon here imrpress.combiologists.com.

Biological Roles and Molecular Mechanisms Involving the Gal Xyl Ser Linkage Region

Involvement in Cellular Signaling Pathways and Cell-Cell Interactions

Impact on Receptor Dimerization and Activation

Glycans protruding from the extracellular domains of receptors can control their conformation and the accessibility of ligand-binding sites mdpi.comnih.gov. Receptor dimerization, a critical step for initiating signal transduction, is also heavily influenced by glycosylation patterns. Studies on various receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and ErbB3, have demonstrated that N-glycosylation can suppress ligand-induced dimerization and activation nih.govresearchgate.netpnas.org. Conversely, the absence or modification of specific N-glycans can facilitate receptor dimerization and downstream signaling nih.govresearchgate.net. While much research has focused on N-glycosylation, O-linked glycans also contribute significantly to receptor function, modulating receptor conformation, ligand binding, oligomerization, and activation cascades mdpi.comnih.govcreative-proteomics.comnih.govcreative-biolabs.com.

The presence of O-linked glycans, including those initiating GAG chains attached to serine residues, can affect receptor half-lives and modulate their activation properties nih.gov. For instance, O-glycans positioned within receptor binding motifs can alter activation properties and extend peptide half-lives nih.gov. While direct studies specifically isolating the "Gal-xyl-ser" motif's impact on receptor dimerization are limited, its role as a fundamental O-glycosylation event on serine residues places it within the broader context of glycan-mediated receptor regulation. The structural diversity and specific arrangements of these O-linked sugars can influence protein-protein interactions, including receptor-receptor binding, thereby fine-tuning signal transduction pathways mdpi.comnih.govcreative-proteomics.comnih.govcreative-biolabs.com.

Table 1: Glycosylation's Influence on Receptor Function

| Receptor Type | Glycosylation Type | Impact on Dimerization | Impact on Activation | Key Findings/Examples | Citations |

|---|---|---|---|---|---|

| EGFR | N-linked | Suppresses ligand-induced dimerization | Suppresses activation | Increased sialylation/fucosylation suppresses dimerization/activation. Removal of N-glycans can facilitate dimerization/activation. | nih.govresearchgate.netpnas.org |

| ErbB3 | N-linked | Facilitated by absence of N-glycans | Facilitated by absence of N-glycans | Mutation of N-glycosylation sites enhances cell growth; absence of N-glycans promotes dimerization/activation. | nih.gov |

| MET (c-Met) | N-linked | Not explicitly stated for dimerization | Partial activation in absence of ligand | Inhibition of N-glycosylation blocks intracellular transport but partially activates signaling. | nih.gov |

| HER3 | N-linked | Mutation at N418 promotes ligand-independent association with HER2 | Not explicitly stated | N418 glycosylation site mutation promotes HER3 association with HER2. | elifesciences.org |

| General Receptors | N-linked/O-linked | Can modulate, block, or activate | Can modulate, block, or activate | Glycans influence conformation, ligand binding, oligomerization, and signaling cascades. | mdpi.comnih.govnih.govcreative-biolabs.com |

| Peptide Hormones (e.g., Neuropeptide Y, Glucagon families) | O-linked | Modulate receptor activation properties | Modulate receptor activation properties | O-glycans within receptor binding motifs extend peptide half-lives and modulate activation. | nih.gov |

Role in Developmental Biology and Tissue Homeostasis

The "this compound" linkage, as the initiating motif for GAG chains in proteoglycans, is profoundly involved in orchestrating developmental processes and maintaining tissue homeostasis. Glycosaminoglycans (GAGs) and the proteoglycans they decorate are critical components of the extracellular matrix (ECM) and cell surfaces, mediating a vast array of cellular interactions and signaling events essential for organismal development and tissue integrity fiveable.meersnet.orgmdpi.comnih.govfrontiersin.orgbibliotekanauki.pl.

Developmental Processes: GAGs are recognized as key mediators of differentiation, migration, tissue morphogenesis, and organogenesis during embryonic development nih.gov. The tetrasaccharide linker, beginning with the this compound attachment to serine residues, is the foundational structure upon which diverse GAG chains, such as heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS), are built wikipedia.orgwikipedia.orgencyclopedia.pub. These GAG chains, through their unique sequences and sulfation patterns, interact with a multitude of extracellular ligands and cellular receptors, providing instructional cues that guide cellular behavior mdpi.com.

Heparan sulfate proteoglycans (HSPGs), for instance, are crucial for the proper functioning of signaling pathways like Wnt and Fibroblast Growth Factor (FGF), maintaining the solubility and gradients of these morphogens that direct developmental patterning mdpi.comfrontiersin.org. The precise spatio-temporal presentation of GAG modifications is critical for tissue development, influencing processes such as branching morphogenesis, stem cell differentiation, and axon pathfinding mdpi.comnih.gov. Disruptions in GAG synthesis or modification can lead to severe developmental defects nih.gov. Furthermore, mucin-type O-glycans, which are initiated by GalNAc but represent a related class of O-glycosylation, are present in many developing tissues and are essential for processes like protein secretion, stability, and cell differentiation nih.gov. Aberrations in O-glycosylation pathways have been linked to developmental delays and diseases nih.govglycanage.com.

Tissue Homeostasis: Beyond development, GAGs and proteoglycans are vital for maintaining tissue homeostasis in adult organisms. They contribute to the structural integrity and biomechanical properties of tissues, regulate cell proliferation and differentiation, and participate in tissue repair and wound healing fiveable.meersnet.orgnih.govfrontiersin.orgbibliotekanauki.pl. HSPGs, for example, play roles in synapse stabilization in neural tissues, contributing to synaptic plasticity and neuronal communication mdpi.com. They also support stem cell niches, modulating stem cell functions and aiding in tissue regeneration nih.govfrontiersin.org.

The this compound linkage, as the starting point for GAG chains, is thus intrinsically linked to the functional diversity of proteoglycans. These molecules act as signaling hubs, binding and presenting growth factors, cytokines, and chemokines, thereby regulating cellular responses, cell adhesion, and migration, all critical for maintaining functional tissue architecture and responding to physiological demands fiveable.meersnet.orgfrontiersin.orgbibliotekanauki.pl.

Table 2: Roles of GAGs/Proteoglycans in Development and Homeostasis

| GAG/Proteoglycan Type | Key Role in Development | Key Role in Homeostasis | Associated Signaling Pathways/Molecules | Examples | Citations |

|---|---|---|---|---|---|

| Glycosaminoglycans (GAGs) generally | Mediators of differentiation, migration, tissue morphogenesis, organogenesis | Maintain tissue hydration, structural support | FGF signaling, Wnt signaling, Shh signaling | Tetrasaccharide linker (Xyl-Gal-Gal-GlcA/GalNAc) attached to Ser initiates GAG chains. | ersnet.orgmdpi.comnih.govfrontiersin.orgbibliotekanauki.plnih.govwikipedia.orgoup.com |

| Heparan Sulfate (HS) / HS-Proteoglycans (HSPGs) | Regulate cell growth/proliferation, developmental processes, tissue morphogenesis | Tissue homeostasis, synapse stabilization, stem cell niche support | FGF, Wnt, Chemokines, Cytokines | Crucial for Wnt protein solubility and gradient formation; regulate growth factor binding. | mdpi.comfrontiersin.orgsigmaaldrich.com |

| Chondroitin Sulfate (CS) / Dermatan Sulfate (DS) | Role in tooth development, CNS development, neuritogenic activity | Structural component of tissues | FGF-2, FGF-7, HGF/SF (c-Met) | Involved in cellular proliferation and wound repair; inhibition of axonal growth. | nih.govwikipedia.orgoup.com |

| Hyaluronan (HA) | Cell adhesion, migration, differentiation | Pericellular coat, tissue hydration | CD44, RHAMM | Involved in tumor progression, metastasis, pathological repair. | nih.govwikipedia.orgoup.com |

| O-Glycans (general) | Cell differentiation, immune cell recognition | Immune response, cell-cell recognition | Not specific, broad signaling roles | Essential for protein secretion, stability, processing. | nih.govglycanage.comcreative-proteomics.comoup.com |

Synthetic Strategies for the Gal Xyl Ser Linkage Region and Its Analogs

Chemo-enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis. This approach is particularly useful for constructing the complex tetrasaccharide linkage region of proteoglycans (PGs). Enzymes like xylosyltransferases (XTs) and galactosyltransferases (GalTs) are employed to catalyze specific glycosylation steps. For instance, xylosyltransferases (XT-1 or XT-2) recognize specific peptide sequences (like Ser-Gly) on core proteins and transfer a xylose residue in a β-configuration to the serine nih.govfrontiersin.orgoup.com. Subsequent enzymatic steps, involving galactosyltransferases such as β4GalT7, can then add galactose residues to form the Gal-Xyl disaccharide, a key intermediate in the linkage region nih.gov.

Recent advancements have focused on expressing and purifying these glycosyltransferases (GTs) for in vitro synthesis. For example, the tetrasaccharide linkage region [GlcAβ1–3Galβ1–3Galβ1–4Xyl] can be assembled using four specific GTs oup.com. Solid-phase supported chemoenzymatic synthesis has also emerged as an efficient strategy, where peptide acceptors are immobilized on a resin, allowing for sequential enzymatic installation of glycan units researchgate.netnih.govresearchgate.net. This method has enabled the synthesis of glycopeptides bearing the full tetrasaccharide linkage region on a milligram scale nih.govnih.gov. Furthermore, one-pot multiple enzyme (OPME) reactions, where all necessary enzymes and substrates are co-incubated, have achieved high conversion rates (up to ~90%) for the synthesis of phosphorylated tetrasaccharide peptides nih.gov.

Chemical Synthesis Approaches for Glycopeptides Containing the Linkage Region

While chemo-enzymatic methods are powerful, purely chemical synthesis approaches for glycopeptides containing the linkage region are also employed, though often more challenging due to the need for extensive protecting group chemistry. These methods typically involve coupling protected xylose derivatives to serine residues on solid-phase peptide synthesizers, followed by further chemical modifications and glycosylations to build the linkage region nih.govnih.govresearchgate.net. For example, Fmoc-based solid-phase peptide synthesis (SPPS) has been used with protected xylosyl-serine building blocks to synthesize glycopeptides, achieving yields in the range of 14.8% for a xylosylated bikunin glycopeptide nih.gov. The protection and deprotection steps for both the peptide and carbohydrate moieties are critical for the success of these chemical routes nih.gov.

Synthesis of Artificial Primers (β-Xylosides) for GAG Elongation Studies

Artificial primers, particularly β-xylosides, are synthesized to mimic the natural Ser-Xyl initiation site and study GAG biosynthesis. These synthetic molecules, typically consisting of a xylose residue linked to an aglycone group, serve as acceptors for glycosyltransferases, initiating protein-free GAG chain elongation researchgate.netnih.govnih.gov. A wide variety of β-xylosides have been developed, including p-nitrophenyl-β-xylopyranoside, 4-methylumbelliphenyl-β-xylopyranoside, and various naphthol xylopyranosides, as well as C-xylosides and "click" xylopyranosides acs.org.

The design of these β-xylosides is crucial, as their aglycone structure can influence their priming ability and the type and length of GAG chains produced researchgate.netglycoforum.gr.jpopenbiochemistryjournal.com. For instance, xylosides with xylosyl-serine moieties have shown excellent GAG-type oligosaccharide priming ability, sometimes even priming phosphorylated GAG intermediates nih.govacs.org. Fluorophore-tagged xylosides have also been synthesized to facilitate the study of GAG biosynthesis mechanisms and structure-function relationships in vivo nih.gov. These artificial primers compete with endogenous proteoglycans for biosynthetic enzymes, thereby modulating GAG synthesis and allowing researchers to probe the mechanisms involved researchgate.netarvojournals.org.

Development of Linkage Region Derivatives for Research Applications

Derivatives of the GAG linkage region are developed for various research applications, including studying enzyme specificities, developing probes, and creating GAG mimetics. For example, fluorescently labeled peptides bearing the native tetrasaccharide linker have been synthesized using recombinantly expressed linker-synthesizing glycosyltransferases oup.com. These labeled glycopeptides serve as valuable tools for characterizing the initial and divergent steps of GAG biosynthesis.

Furthermore, modified linkage region structures, such as phosphorylated xylosyl serines (e.g., β-d-Xyl(2P)-Ser), have been synthesized to investigate the role of phosphorylation in GAG biosynthesis acs.org. These derivatives can lead to the formation of phosphorylated GAG intermediates, which are less commonly observed in nature nih.govacs.org. Research also focuses on creating analogs that can be functionalized, such as azidoxylosides, which can hijack GAG biosynthesis to produce recombinant GAGs with azide (B81097) handles at their reducing ends, allowing for further conjugation and study biorxiv.org. The development of these derivatives provides critical insights into the intricate enzymatic pathways governing GAG formation and enables the creation of tools for detailed biological investigations.

Advanced Analytical Methodologies for Characterizing the Gal Xyl Ser Linkage Region

Computational Modeling and Simulations for Structure-Function Relationships

Coarse-Grained Models for Glycan Dynamics

Coarse-grained models (CGMs) offer a computationally efficient approach to simulate the dynamics of large biomolecules, including complex glycans, by representing groups of atoms as single beads maynoothuniversity.iebiorxiv.orgbiorxiv.org. This reduction in degrees of freedom allows for the simulation of longer timescales and larger system sizes than are feasible with all-atom simulations.

Methodology: CGMs for glycans typically involve mapping monosaccharide or disaccharide units to single beads. The interactions between these beads are parameterized based on experimental data or atomistic simulations acs.orgresearchgate.netbiorxiv.orgnih.gov. For instance, the MARTINI force field has been extended with parameters for N-glycans, demonstrating the applicability of CGMs to various glycan structures acs.orgresearchgate.net. These models can capture essential features like glycan flexibility, conformational ensembles, and interactions with other molecules, such as proteins or lipid bilayers acs.orgnih.govpnas.org.

Molecular Dynamics Simulations of Linkage Region Interactions

Molecular dynamics (MD) simulations provide a detailed atomic-level view of molecular motion and interactions over time. For the Gal-Xyl-Ser linkage, MD simulations are essential for understanding the stability, conformational preferences, and specific interactions at the glycan-protein interface nih.govnih.govresearchgate.netacs.orgnih.govnih.gov.

Methodology: MD simulations involve solving Newton's equations of motion for all atoms in the system, allowing researchers to track the trajectory of each atom and infer dynamic properties maynoothuniversity.ienih.govbeilstein-journals.org. For glycopeptides, accurate force field parameters are critical, especially for the glycosidic linkage between the carbohydrate and the amino acid residue nih.govnih.govdiva-portal.org. Specialized force fields and preparation tools, such as CHARMM-GUI Glycan Reader, have been developed to facilitate the setup and simulation of glycoproteins nih.gov. Simulations can range from microseconds to milliseconds, often employing enhanced sampling techniques to capture rare events or explore broader conformational landscapes acs.org.

Gal Xyl Ser Linkage Region in Disease Pathogenesis Molecular Mechanisms

Genetic Disorders Affecting Linkage Region Biosynthesis (e.g., XYLT1/XYLT2, B3GALT6 Mutations)

Mutations in the genes encoding the glycosyltransferases responsible for constructing the Gal-xyl-ser linkage region are the primary cause of a group of genetic disorders collectively known as linkeropathies. nih.govnih.govnih.gov These autosomal recessive conditions arise from defects in the enzymes that sequentially add xylose and galactose to a serine residue on a core protein. nih.gov

XYLT1/XYLT2 Mutations: The initiation of the linkage region is catalyzed by xylosyltransferases I and II, encoded by the XYLT1 and XYLT2 genes, respectively. researchgate.netnih.gov These enzymes transfer xylose to specific serine residues on proteoglycan core proteins. researchgate.netmdpi.com

Desbuquois dysplasia type 2 (DBQD2) is caused by mutations in XYLT1. mdpi.comresearchgate.netnih.govnih.govkegg.jp This severe skeletal disorder is characterized by short stature, joint laxity, and advanced carpal ossification. researchgate.netnih.gov Mutations in XYLT1 can lead to a drastic reduction in its cDNA levels, resulting in a significant decrease in cellular proteoglycan content. nih.gov

Spondylo-ocular syndrome (SOS) results from mutations in the XYLT2 gene. researchgate.netduke.edunih.govnih.gov This condition is associated with short stature, retinal detachment, hearing loss, and bone fragility. nih.gov While both XYLT1 and XYLT2 initiate glycosaminoglycan (GAG) synthesis, their distinct and overlapping roles are highlighted by the different phenotypes resulting from their respective deficiencies. nih.govresearchgate.net

B3GALT6 Mutations: The enzyme β-1,3-galactosyltransferase 6 (β3GalT6), encoded by the B3GALT6 gene, is responsible for adding the second galactose residue to the growing linkage region (Gal-Xyl). researchgate.netnih.gov Biallelic loss-of-function mutations in B3GALT6 lead to a spectrum of skeletal and connective tissue disorders. nih.govnih.govresearchgate.netehlersdanlosnews.com These mutations can cause a complete loss of galactosyltransferase activity, severely impairing GAG synthesis. nih.govehlersdanlosnews.com The resulting clinical phenotypes include:

Spondyloepimetaphyseal dysplasia with joint laxity, type 1 (SEMDJL1) . nih.govresearchgate.net

Spondylodysplastic Ehlers-Danlos syndrome (spEDS) . nih.govehlersdanlosnews.com This condition is characterized by short stature, weak muscle tone, hyperextensible skin, and skeletal deformities. ehlersdanlosnews.com

The table below summarizes the key genetic disorders associated with defects in the this compound linkage region biosynthesis.

| Gene | Enzyme | Function in Linkage Region | Associated Disorder(s) | Key Clinical Features |

| XYLT1 | Xylosyltransferase I | Initiates linkage region synthesis by adding xylose to serine. | Desbuquois dysplasia type 2 (DBQD2) | Severe short stature, joint laxity, advanced carpal ossification. researchgate.netnih.gov |

| XYLT2 | Xylosyltransferase II | Initiates linkage region synthesis by adding xylose to serine. | Spondylo-ocular syndrome (SOS) | Short stature, retinal detachment, hearing loss, bone fragility. nih.gov |

| B3GALT6 | β-1,3-galactosyltransferase 6 (β3GalT6) | Adds the second galactose residue to the linkage region. | Spondyloepimetaphyseal dysplasia with joint laxity, type 1 (SEMDJL1); Spondylodysplastic Ehlers-Danlos syndrome (spEDS) | Short stature, joint hypermobility, skin hyperextensibility, skeletal dysplasia. nih.govresearchgate.netehlersdanlosnews.com |

Molecular Mechanisms of Disease Associated with Aberrant Linkage Region Glycosylation

A defective this compound linkage region disrupts the foundation upon which GAG chains are built, leading to a series of molecular pathologies. The inability to properly initiate or elongate the linkage region results in the production of proteoglycans with absent, truncated, or structurally abnormal GAG chains. nih.govjci.org This has profound consequences for the structure and function of tissues, as proteoglycans are crucial for a wide range of biological processes, including cell-cell and cell-matrix interactions. unsed.org

Defects in the linkage region directly impact the subsequent synthesis of GAG chains, affecting their length, quantity, and composition. nih.govunsed.org For instance, loss of β3GalT6 function due to B3GALT6 mutations leads to a drastic reduction in GAG synthesis. nih.govjci.org In fibroblasts from affected individuals, this manifests as impaired glycanation of the small proteoglycan decorin and reduced levels of heparan sulfate (B86663) (HS). nih.govjci.org Interestingly, biochemical studies on lymphoblastoid cells from patients with B3GALT6 mutations have shown a decrease in HS but a paradoxical increase in chondroitin (B13769445) sulfate (CS) and dermatan sulfate (DS). researchgate.net

Modulation of Cell Proliferation and Differentiation in Disease Contexts

Proteoglycans, through their GAG chains, play a significant role in modulating cell signaling pathways that control cell proliferation and differentiation. nih.govnih.govwhiterose.ac.ukresearchgate.net They can act as co-receptors, facilitating the interaction of growth factors with their primary receptors. nih.govnih.govnih.govfrontiersin.org For example, heparan sulfate proteoglycans are essential for the signaling of fibroblast growth factors (FGFs), which are involved in a wide range of developmental processes. mdpi.comfrontiersin.org

In diseases caused by defects in the this compound linkage region, the altered structure and abundance of GAG chains can disrupt these signaling pathways. mdpi.comglycoforum.gr.jp The reduced ability of defective proteoglycans to bind and present growth factors to their receptors can lead to impaired cellular responses, contributing to the developmental abnormalities seen in these disorders, such as the skeletal defects in Desbuquois dysplasia and spondylodysplastic EDS. researchgate.netehlersdanlosnews.com Studies on fibroblasts from patients with defective GAG synthesis have shown decreased rates of proliferation. researchgate.net The expression of genes encoding the enzymes for linkage region synthesis is also modulated during cellular differentiation, such as in chondrogenesis, indicating a crucial role for this process in normal development. researchgate.net

Role in Extracellular Matrix Remodeling in Disease

The ECM is a dynamic structure that undergoes constant remodeling to maintain tissue homeostasis. unsed.orgnih.govresearchgate.net Proteoglycans are key components of the ECM, and their correct synthesis is essential for its structural integrity. nih.gov Defects in the this compound linkage region lead to the production of abnormal proteoglycans, which in turn disrupts the organization of the ECM. nih.govehlersdanlosnews.comjci.org

A major consequence of defective linkage region synthesis is the altered structure of collagen fibrils. nih.govehlersdanlosnews.comjci.org In patients with B3GALT6 mutations, dermal electron microscopy has revealed abnormalities in collagen fibril organization. nih.govjci.org This is likely due to the impaired function of proteoglycans like decorin, which normally regulate collagen fibrillogenesis. jci.orgresearchgate.net The resulting weakened connective tissue contributes to many of the clinical features of these disorders, such as joint laxity and skin fragility. nih.govehlersdanlosnews.com The dysregulation of ECM components in diseases like spondylodysplastic EDS creates a pathological environment that can resemble fibrosis, a condition characterized by the excessive accumulation of ECM. ehlersdanlosnews.com This highlights the critical role of the this compound linkage region in maintaining the delicate balance of ECM synthesis and degradation that is essential for tissue health. unsed.orgresearchgate.net

Future Directions and Emerging Research Avenues

Targeting Linkage Region Enzymes for Mechanistic Therapeutic Exploration (pre-clinical)The enzymes involved in the synthesis of the Gal-Xyl-Ser linkage are prime targets for pre-clinical therapeutic development. Inhibiting specific glycosyltransferases, such as xylosyltransferases or galactosyltransferases, could offer therapeutic benefits in diseases where aberrant proteoglycan synthesis or GAG chain formation is implicated. While direct inhibitors for the this compound linkage enzymes are still under development, research into broader O-glycosylation inhibitors provides a foundationportlandpress.comresearchgate.netalzdiscovery.orgmdpi.com. Pre-clinical studies exploring the modulation of these enzymes could lead to novel therapeutic strategies for conditions ranging from inflammatory diseases to cancer, by controlling proteoglycan function and GAG-mediated signaling pathways.

Compound and Enzyme Glossary

this compound: A specific linkage in the GAG-protein linker region, consisting of galactose, xylose, and serine.

Proteoglycans (PGs): Proteins with covalently attached glycosaminoglycan (GAG) chains.

Glycosaminoglycans (GAGs): Linear polysaccharides, often sulfated, that form the carbohydrate portion of proteoglycans.

Xylosyltransferase (XylT): Enzymes that catalyze the transfer of xylose to serine residues.

β4-Galactosyltransferase I (GalT-I): Enzyme that adds the second galactose residue to the xylose.

β3-Galactosyltransferase II (GalT-II): Enzyme that adds the third galactose residue.

β3-Glucuronyltransferase I (GlcAT-I): Enzyme that completes the tetrasaccharide linker by adding glucuronic acid.

UDP-Xyl: Uridine (B1682114) diphosphate (B83284) xylose, a substrate for xylosyltransferases.

UDP-Gal: Uridine diphosphate galactose, a substrate for galactosyltransferases.

UDP-GlcA: Uridine diphosphate glucuronic acid, a substrate for glucuronyltransferases.

FAM20B: Gene encoding GAG Xyl kinase, involved in the phosphorylation of xylose.

PXYLP1: Gene encoding 2-O-phospho-Xyl phosphatase, involved in dephosphorylation.

O-GlcNAcylation: A post-translational modification involving the addition of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues.

O-GlcNAcase (OGA): An enzyme that removes O-GlcNAc modifications.

O-GlcNAc Transferase (OGT): An enzyme that adds O-GlcNAc modifications.

Benzyl-α-O-GalNAc: A known inhibitor of mucin-type O-glycan biosynthesis.

Tunicamycin: An inhibitor of N-linked glycosylation.

Amphomycin: An inhibitor of dolichol-P-dependent glycosylation.

NGI-1: A cell-permeable inhibitor of N-linked glycosylation.

Chondroitinase ABC (ChrABC): An enzyme that degrades chondroitin (B13769445) sulfate (B86663) and dermatan sulfate chains.

OpeRATOR: A mucin-type O-protease.

StcE: A mucin-type O-protease.

GalNAcT: Polypeptide N-acetylgalactosamine transferase.

C1GalT1: Core 1 β1–3 galactosyltransferase.

C2GnT1: Core 2 β1,6-N-acetylglucosaminyltransferase.

ST3Gal-I: Sialyltransferase that adds an α2,3-linked sialic acid.

β3GnT-3: β3-N-acetylglucosaminyltransferase 3.

β3GnT-6: β3-N-acetylglucosaminyltransferase 6.

FUT8: Fucosyltransferase 8, involved in core fucosylation.

CD98hc: Solute transporter protein.

Fucotrim I and II: Fluorinated rhamnose 1-phosphate analogs that inhibit fucosylation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Gal-xyl-ser, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves enzymatic or chemical coupling of galactose (Gal), xylose (Xyl), and serine (Ser). For enzymatic methods, specify the glycosyltransferase used (e.g., family GT29) and reaction conditions (pH 7.4, 37°C, 24h) . Chemical synthesis may require protecting-group strategies (e.g., acetyl or benzyl groups) to ensure regioselectivity. Reproducibility hinges on documenting reagent purity (≥95% by HPLC), reaction monitoring (TLC/MS), and validation via NMR (e.g., ¹H/¹³C spectra) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm glycosidic linkages via anomeric proton signals (δ 4.5–5.5 ppm) and J-coupling constants (e.g., J = 3.5 Hz for α-linkages).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 309.1 Da).

- Chromatography : HPLC with a hydrophilic interaction column (HILIC) to assess purity (>98%) .

Q. What are the optimal strategies for retrieving relevant literature on this compound using academic databases?

- Methodological Answer : Use Google Scholar with advanced operators:

intitle:"this compound"for title-specific results."glycosylation" AND "serine"to explore related pathways.

Advanced Research Questions

Q. How can conflicting spectral data for this compound (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodological Answer : Contradictions often arise from sample preparation (e.g., crystallization vs. solution state).

- Step 1 : Re-examine NMR sample conditions (solvent, temperature) for artifacts.

- Step 2 : Compare with computational models (e.g., molecular dynamics simulations) to predict solution-state conformations.

- Step 3 : Validate via 2D NMR (NOESY/ROESY) to detect nuclear Overhauser effects indicative of spatial proximity .

Q. What experimental designs are suitable for assessing the bioactivity of this compound in cellular models?

- Methodological Answer :

- In vitro assays : Use HEK293 or Caco-2 cells to test uptake (fluorescence-labeled analogs) and metabolic incorporation (radiolabeled ¹⁴C-Ser).

- Dose-response : 0.1–100 μM range, 24–72h incubation.

- Controls : Include non-glycosylated serine and Gal/Xyl monosaccharides. Measure outcomes via LC-MS (metabolite profiling) and RNA-seq (glycosylation-related gene expression) .

Q. How can researchers address low yields in enzymatic synthesis of this compound?

- Methodological Answer :

- Optimize enzyme kinetics : Vary pH (6.0–8.0), temperature (25–45°C), and cofactor concentrations (e.g., UDP-Gal: 1–5 mM).

- Screen mutants : Use directed evolution on glycosyltransferases to enhance catalytic efficiency (kcat/KM).

- Scale-up : Employ continuous-flow reactors to minimize product inhibition .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in bioassays?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for p < 0.05).

- Software : Use GraphPad Prism or R (drc package) for robust dose-response modeling .

Q. How should researchers handle discrepancies between in silico predictions and experimental data for this compound’s stability?

- Methodological Answer :

- Reassess force fields : Molecular dynamics simulations may use inaccurate parameters (e.g., GLYCAM vs. CHARMM).

- Experimental validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products (HPLC-MS).

- Iterative refinement : Update computational models with experimental data to improve predictive accuracy .

Literature & Collaboration

Q. What strategies enhance the discoverability of this compound research in academic databases?

- Methodological Answer :

- Keyword optimization : Include both IUPAC names ("O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-L-serine") and common abbreviations.

- Preprint deposition : Upload to bioRxiv or ChemRxiv with DOI assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.